molecular formula C30H31ClN3O4+ B3321529 Rupatadine fumarate impurity A [EP] CAS No. 1354055-68-7

Rupatadine fumarate impurity A [EP]

货号: B3321529
CAS 编号: 1354055-68-7
分子量: 533.0 g/mol
InChI 键: TYEBSKZDBGHZPL-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contextualization of Impurity Control in Active Pharmaceutical Ingredient (API) Development and Manufacturing

The control of impurities is a fundamental principle throughout the lifecycle of an API, from initial development to commercial production. fbpharmtech.com The manufacturing process of an API often involves multi-step chemical syntheses, where impurities can be introduced through various sources. pharmatimesofficial.com These can include raw materials, intermediates, by-products of side reactions, reagents, solvents, and catalysts. pharmaguideline.compharmatimesofficial.com Degradation of the API during manufacturing or storage can also lead to the formation of impurities. pharmaguideline.com

Effective impurity control strategies are essential for several reasons. Firstly, some impurities can be toxic, even at very low levels, posing a direct risk to patient health. fbpharmtech.comcontractpharma.com Secondly, impurities can potentially alter the therapeutic activity of the API, either by reducing its potency or by interacting with it to form other substances. contractpharma.com Lastly, the presence of impurities can affect the physical and chemical stability of the drug product, leading to a reduced shelf life. contractpharma.com Consequently, a robust understanding and control of the impurity profile are non-negotiable for ensuring the consistent quality and performance of the final pharmaceutical product. pharmaguideline.com

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities

To ensure the safety and quality of pharmaceutical products, regulatory authorities worldwide have established stringent guidelines for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in creating a unified set of standards for the European Union, Japan, and the United States. ich.org

The primary ICH guidelines governing impurities in new drug substances are:

ICH Q3A(R2): This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. youtube.com

ICH Q3B(R2): This guideline focuses on impurities in new drug products. europa.eu

ICH Q3C(R5): This guideline addresses residual solvents in pharmaceutical products. europa.eu

ICH M7: This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.euoceanicpharmachem.com

These guidelines are crucial for pharmaceutical manufacturers as they provide a clear roadmap for regulatory compliance and help to ensure that medicines are safe, effective, and of high quality. ich.org

Classification and Categorization of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified into three main categories based on their chemical nature and origin: toref-standards.commoravek.comgmpinsiders.com

Organic Impurities: These impurities are often process-related or drug-related. moravek.com They can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academy

Inorganic Impurities: These are typically derived from the manufacturing process and are generally known and identified. pharmastate.academy Examples include reagents, ligands, catalysts, heavy metals or other residual metals, and inorganic salts. moravek.compharmastate.academy

Residual Solvents: These are organic or inorganic liquids used during the synthesis of a drug substance or in the preparation of a drug product. toref-standards.com As they are not completely removed by practical manufacturing techniques, they remain in the final product. The ICH Q3C guideline classifies residual solvents into three classes based on their toxicity risk. toref-standards.compharmastate.academy

Impurity Category Description Examples
Organic Impurities Process and drug-related impurities arising during manufacturing or storage. moravek.compharmastate.academyStarting materials, by-products, intermediates, degradation products, reagents. pharmastate.academy
Inorganic Impurities Impurities resulting from the manufacturing process. pharmastate.academyReagents, ligands, catalysts, heavy metals, inorganic salts. moravek.com
Residual Solvents Volatile organic or inorganic liquids remaining from the manufacturing process. toref-standards.comgmpinsiders.comClass 1 (to be avoided), Class 2 (to be limited), Class 3 (low toxic potential). toref-standards.compharmastate.academy

Overview of Rupatadine (B1662895) Fumarate (B1241708) as a Pharmaceutical Compound

Rupatadine is a second-generation antihistamine and a platelet-activating factor (PAF) antagonist. wikipedia.orgmedchemexpress.com It is used for the symptomatic treatment of allergic rhinitis and urticaria. medex.com.bddrugbank.com The active form of the drug is rupatadine, and it is commonly formulated as rupatadine fumarate, a salt form that enhances its stability and bioavailability. wikipedia.orgsigmaaldrich.com Rupatadine works by selectively blocking H1 histamine (B1213489) receptors and PAF receptors, thereby alleviating allergic symptoms. drugbank.comnih.gov

Compound Description
Rupatadine A second-generation antihistamine and platelet-activating factor (PAF) antagonist. wikipedia.orgmedchemexpress.com
Rupatadine Fumarate The fumarate salt of rupatadine, used in pharmaceutical formulations. wikipedia.orgsigmaaldrich.com

Identification of Rupatadine Fumarate Impurity A [EP] within the Impurity Spectrum

Within the impurity profile of rupatadine fumarate, a specific substance designated as "Rupatadine fumarate impurity A [EP]" is recognized by the European Pharmacopoeia (EP). synzeal.com This impurity is a process-related impurity, meaning it is likely formed during the synthesis of rupatadine.

The chemical name for Rupatadine Fumarate Impurity A [EP] is 3-[[4-(8-chloro-5,6-dihydro-11H-benzo adventchembio.compharmatimesofficial.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium. synzeal.com Its presence and quantity are strictly controlled according to pharmacopeial standards to ensure the quality and safety of rupatadine fumarate drug products.

Impurity Identifier Chemical Name CAS Number Molecular Formula Molecular Weight
Rupatadine Fumarate Impurity A [EP]3-[[4-(8-chloro-5,6-dihydro-11H-benzo adventchembio.compharmatimesofficial.comcyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]methyl]-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium synzeal.com1354055-68-7 nih.govpharmaffiliates.comC30H31ClN3O4+ nih.gov533.0 g/mol nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]-5-methylpyridin-1-ium-1-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O4/c1-19-13-20(18-34(16-19)26(30(37)38)15-27(35)36)17-33-11-8-21(9-12-33)28-25-7-6-24(31)14-23(25)5-4-22-3-2-10-32-29(22)28/h2-3,6-7,10,13-14,16,18,26H,4-5,8-9,11-12,15,17H2,1H3,(H-,35,36,37,38)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEBSKZDBGHZPL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C(CC(=O)O)C(=O)O)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN3O4+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354055-68-7
Record name 3-((4-(8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-ylidene)piperidin-1-yl)methyl)-1-(1,2-dicarboxyethyl)-5-methylpyridin-1-ium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354055687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((4-(8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-YLIDENE)PIPERIDIN-1-YL)METHYL)-1-(1,2-DICARBOXYETHYL)-5-METHYLPYRIDIN-1-IUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR3L9PNX72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Formation and Generation of Rupatadine Fumarate Impurity a Ep

Impurity Formation Pathways during the Chemical Synthesis of Rupatadine (B1662895)

The formation of Impurity A is intrinsically linked to the core chemical reactions involved in the synthesis of rupatadine. It is classified as a quaternary ammonium (B1175870) compound, arising from a side reaction involving the rupatadine molecule itself and a key intermediate.

The principal precursor to the formation of Rupatadine Fumarate (B1241708) Impurity A [EP] is the synthetic intermediate, 3-chloromethyl-5-methylpyridine hydrochloride. During the synthesis of rupatadine, this intermediate is reacted with desloratadine (B1670295). However, unreacted 3-chloromethyl-5-methylpyridine or its related species can further react with the newly formed rupatadine base.

Rupatadine Fumarate Impurity A [EP] is formed through the quaternization of the pyridine (B92270) nitrogen atom of the rupatadine molecule by another molecule of the alkylating agent, 3-chloromethyl-5-methylpyridine. This reaction is a classic example of N-alkylation, where the nucleophilic pyridine nitrogen of the rupatadine molecule attacks the electrophilic carbon of the chloromethyl group of the intermediate.

The chemical equation for this reaction can be represented as:

Rupatadine + 3-chloromethyl-5-methylpyridine → Rupatadine Fumarate Impurity A [EP] (as a chloride salt)

This resulting quaternary ammonium salt is structurally identical to the cation of Rupatadine Fumarate Impurity A [EP]. The fumarate salt form is then established during the final salt formation step of the rupatadine synthesis.

Reactant 1Reactant 2ProductImpurity Class
Rupatadine3-chloromethyl-5-methylpyridine hydrochlorideRupatadine Fumarate Impurity A [EP]Process-Related Impurity (Quaternary Ammonium Compound)

The formation of this quaternary impurity is influenced by several process parameters. An excess of the alkylating agent, 3-chloromethyl-5-methylpyridine hydrochloride, can drive the formation of Impurity A. Reaction temperature and time also play a crucial role; prolonged reaction times or elevated temperatures can increase the likelihood of this side reaction occurring. The choice of base and solvent system can also impact the rate of formation of this by-product. Patents describing improved manufacturing processes for rupatadine often focus on minimizing the formation of this and other impurities by carefully controlling these parameters and implementing purification steps to remove any formed quaternary impurity google.com.

Process ParameterInfluence on Impurity A Formation
Stoichiometry of ReactantsExcess of 3-chloromethyl-5-methylpyridine increases impurity formation.
Reaction TemperatureHigher temperatures can accelerate the rate of quaternization.
Reaction TimeLonger reaction durations may lead to increased levels of Impurity A.
Base and Solvent SystemThe choice of base and solvent can influence the reaction kinetics and selectivity.

Interactions Leading to Impurity A Formation (e.g., Excipient or Container Interactions)

The formation of impurities can also be influenced by interactions between the API and excipients used in the formulation, or with the packaging materials.

A compatibility study was conducted to assess the interaction between Rupatadine Fumarate and a range of common excipients, including lactose monohydrate, croscarmellose, magnesium stearate, microcrystalline cellulose, and starch. The results of this study, which employed techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD), indicated no chemical incompatibilities between Rupatadine Fumarate and these particular excipients. patsnap.com

However, it is crucial to recognize that the potential for excipient interactions is broad and depends on the specific formulation. Reactive impurities within excipients, such as reducing sugars, aldehydes, or peroxides, could potentially interact with Rupatadine Fumarate under certain conditions. For instance, the Maillard reaction between an amine-containing drug and a reducing sugar is a known pathway for impurity formation. While no specific interactions leading to Impurity A have been reported with excipients, a thorough understanding of the excipient's impurity profile is essential for robust formulation development.

Similarly, interactions with container and closure systems are a potential source of impurities. Leachables from plastic packaging or stopper materials could potentially react with the drug substance. To date, there is no specific published evidence to suggest that container interactions are a direct cause of Rupatadine Fumarate Impurity A [EP] formation.

Advanced Analytical Methodologies for the Characterization and Quantification of Rupatadine Fumarate Impurity a Ep

Chromatographic Separation Techniques for Impurity A Profiling

Chromatographic techniques are paramount for separating Impurity A from the Rupatadine (B1662895) API and other related substances. The choice of method depends on the specific requirements of the analysis, such as sensitivity, resolution, and throughput.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Impurity A

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Rupatadine and its impurities. nih.govnih.gov Method development focuses on achieving optimal separation between Rupatadine, Impurity A, and other known and unknown impurities. nih.gov

Key optimization parameters include:

Column: C18 columns, such as Hypersil BDS (150 x 4.6 mm, 5 μm) and Unisphere C18 (250 x 4.6 mm, 5µ), are commonly employed for their excellent resolving power for non-polar to moderately polar compounds. nih.govscholarsresearchlibrary.comscholarscentral.com

Mobile Phase: A gradient mixture of an aqueous buffer and an organic modifier is typical. Acetate (B1210297) and phosphate (B84403) buffers are frequently used to control the pH, which is a critical factor in achieving separation. nih.govumt.edu.pk Methanol (B129727) and acetonitrile (B52724) are common organic solvents. nih.govumt.edu.pk For instance, a gradient mixture of acetate buffer (pH 6.0) and methanol has been successfully used. nih.govnih.gov Another method utilizes a mobile phase of 0.01M ammonium (B1175870) acetate buffer (pH 3.0) with 0.05% 1-heptanesulfonic acid and acetonitrile. researchgate.net

Detection: A photodiode array (PDA) detector is often used, with monitoring at a wavelength where both Rupatadine and its impurities exhibit significant absorbance, such as 264 nm. nih.govnih.gov

Flow Rate and Temperature: A flow rate of 1.0 mL/min and an elevated column temperature (e.g., 50°C) can improve peak shape and reduce analysis time. nih.govnih.gov

A well-developed HPLC method can separate Impurity A from Rupatadine and other impurities, including Impurity B, Impurity C, and Impurity D, within a reasonable run time of about 15 minutes. nih.govresearchgate.net

Table 1: Example of HPLC Method Parameters for Rupatadine Impurity Analysis

Parameter Condition Source
Column Hypersil BDS C18 (150 x 4.6 mm, 5 μm) nih.gov
Mobile Phase Gradient of Acetate Buffer (pH 6.0) and Methanol nih.gov
Flow Rate 1.0 mL/min nih.gov
Column Temp. 50°C nih.gov

| Detection | PDA at 264 nm | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Impurity A Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times. These benefits stem from the use of columns with smaller particle sizes (typically sub-2 µm). While specific UHPLC methods solely for Impurity A are not extensively detailed in the public literature, the principles of HPLC method transfer apply. A validated HPLC method can be adapted for a UHPLC system, leading to a substantial reduction in solvent consumption and analysis time, which is highly beneficial for high-throughput screening in quality control environments.

Gas Chromatography (GC) Considerations for Volatile Impurity A Species or Derivatives

Gas Chromatography (GC) is generally suitable for analyzing volatile and thermally stable compounds. Rupatadine Fumarate (B1241708) Impurity A, being a relatively large and non-volatile molecule, is not amenable to direct GC analysis. However, GC could be considered if a volatile derivative of the impurity could be synthesized. This approach is generally more complex and less direct than LC methods, making it an uncommon choice for this specific analysis.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity A Screening

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, can serve as simple, cost-effective screening tools. While not providing the same level of quantification and resolution as HPLC, HPTLC can be used for limit tests to confirm that the level of Impurity A is below a specified threshold. For instance, HPTLC methods have been described for the analysis of Rupatadine in combination with other drugs, demonstrating the technique's applicability in pharmaceutical analysis. researchgate.net These methods can be adapted to screen for the presence of Impurity A in raw materials or finished products.

Development and Validation of Stability-Indicating Analytical Methods for Impurity A

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API over time due to degradation. The development of a SIAM is crucial for assessing the stability of Rupatadine Fumarate. researchgate.net

This involves subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including:

Acid and Base Hydrolysis: (e.g., 0.1N HCl and 0.1N NaOH at 70°C). nih.gov

Oxidative Degradation: (e.g., 5% H₂O₂ at 70°C). nih.gov

Thermal Degradation: (e.g., 105°C for 48 hours). nih.gov

Photolytic Degradation: (e.g., Exposure to 1.2 million lux hours). nih.gov

The analytical method must be able to separate the degradation products from the intact API and other impurities. nih.govnih.gov Studies have shown that Rupatadine is particularly susceptible to oxidative stress and to a lesser extent, acid, and base hydrolysis. nih.govnih.gov A validated SIAM demonstrates specificity, linearity, accuracy, precision, and robustness, ensuring that any significant increase in Impurity A or the appearance of new degradation products during stability studies is reliably detected. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for the impurity are also established during validation. umt.edu.pk

Table 2: Forced Degradation Conditions for Stability-Indicating Method Development

Stress Condition Example Parameters Source
Acid Hydrolysis 0.1N HCl at 70°C for 24h nih.gov
Base Hydrolysis 0.1N NaOH at 70°C for 24h nih.gov
Oxidation 5% H₂O₂ at 70°C for 4h nih.gov
Thermal 105°C for 48h nih.gov

| Photolytic | 1.2 million lux hours / 200 watt hours/m² | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Confirmation of Impurity A

While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of impurities. For a known impurity like Impurity A, reference standards are typically used for confirmation. However, for novel or unknown degradation products, these techniques are critical for identification.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools. An LC-MS compatible HPLC method, for example one using a volatile buffer like acetate, allows the output from the HPLC to be directly fed into a mass spectrometer. scholarsresearchlibrary.comscholarscentral.com This enables the determination of the molecular weight of the impurity, which is a key piece of information for its identification. The fragmentation pattern observed in the mass spectrum (MS/MS) can provide further structural details, confirming the identity of Impurity A by matching it with a reference standard or by de novo structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also vital for the definitive structural confirmation of an isolated impurity. These techniques provide detailed information about the chemical environment of atoms within the molecule, allowing for an unambiguous assignment of the structure of Rupatadine Fumarate Impurity A [EP].

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, LC-MS/MS) for Impurity A Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is an indispensable tool for the identification and quantification of pharmaceutical impurities. ijpsjournal.com The development of LC-MS compatible methods is a key consideration in impurity profiling for rupatadine. mdpi.comnih.govresearchgate.net Such methods often use volatile buffers, like acetate buffer, which allows the column eluent to be directly introduced into a mass spectrometer for rapid identification of impurities. scholarsresearchlibrary.com

For the specific identification of Rupatadine Fumarate Impurity A [EP], a high-resolution mass spectrometer would be employed. Using an electrospray ionization (ESI) source in positive ion mode, the impurity would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight. tsijournals.com

In tandem mass spectrometry (LC-MS/MS), this parent ion is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern. tsijournals.com This fragment ion spectrum serves as a "fingerprint" for the molecule, allowing for unambiguous identification even at trace levels in a complex mixture with the parent drug and other impurities. While specific fragmentation data for Impurity A is not widely published, the technique has been successfully applied to develop highly sensitive methods for rupatadine and its active metabolites, desloratadine (B1670295) and 3-hydroxydesloratadine, demonstrating its suitability for the class of compounds. daneshyari.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity A Structure Confirmation

While MS techniques provide vital information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unequivocal confirmation of a chemical structure. For a novel or critical impurity like Impurity A, full structural elucidation using NMR is a regulatory expectation. tsijournals.com

A comprehensive NMR analysis would involve several experiments:

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: This spectrum shows all the unique carbon atoms in the molecule, providing insight into the carbon backbone. tsijournals.com

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. tsijournals.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and more distant carbons, respectively.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Impurity A Analysis

IR and UV-Vis spectroscopy are foundational analytical techniques that provide complementary information for the characterization of pharmaceutical compounds.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. tsijournals.com The IR spectrum of Impurity A would be expected to show characteristic absorption bands corresponding to its structure, including:

C=O stretching from the carboxylic acid groups.

Aromatic and aliphatic C-H stretching.

C-N stretching from the piperidine (B6355638) and pyridine (B92270) rings.

C-Cl stretching. The IR spectra for rupatadine and its impurities are typically recorded in the solid state using a KBr dispersion medium. tsijournals.com This technique was also used to successfully identify an oxidative degradation product of rupatadine as rupatadine N-oxide. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for quantitative analysis and as a detection method in liquid chromatography. Rupatadine fumarate exhibits a UV absorption maximum (λmax) between 232 nm and 246 nm depending on the solvent. ijapr.inresearchgate.net Because Impurity A shares the same core chromophore as rupatadine, it is expected to have a similar UV absorption profile. This property allows for its detection and quantification using the photodiode array (PDA) detectors commonly employed in HPLC systems for impurity profiling. nih.govresearchgate.net Detection wavelengths of 245 nm, 264 nm, and 267 nm have been effectively used in various HPLC methods for rupatadine and its related substances. nih.govscholarsresearchlibrary.comnih.gov

Comprehensive Impurity Profiling and Fingerprinting Methodologies Applied to Rupatadine Fumarate

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance. The development of a single, robust, stability-indicating analytical method is crucial for this purpose. For rupatadine fumarate, several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been established. nih.govscholarsresearchlibrary.com

These methods are designed to separate rupatadine from all its known and potential degradation products that may form under various stress conditions. nih.govresearchgate.net Forced degradation studies, mandated by ICH guidelines, are performed by subjecting the drug to acid and base hydrolysis, oxidation, heat, and photolysis. nih.govscholarsresearchlibrary.com A method is deemed "stability-indicating" if it can resolve all the degradation product peaks from the main API peak and from each other. mdpi.comnih.gov For instance, one validated method was able to separate rupatadine from four known impurities and three unknown degradation products within a 15-minute run time. mdpi.comnih.gov

This comprehensive separation creates a "chromatographic fingerprint" for the sample. Each peak in the chromatogram, defined by its retention time and area, corresponds to a specific substance. By comparing the fingerprint of a production batch against a reference, analysts can monitor the impurity profile, ensure consistency, and detect any new or out-of-specification impurities.

Table 2: Example of HPLC Method Parameters for Rupatadine Impurity Profiling

ParameterCondition 1Condition 2
ColumnHypersil BDS (150 x 4.6 mm, 5 µm)Unisphere C18 (250 x 4.6 mm, 5 µm)
Mobile PhaseGradient of acetate buffer (pH 6.0) and methanol80:20 (v/v) mixture of sodium acetate buffer (pH 4.4) and methanol
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength264 nm245 nm
Column Temperature50°CNot specified
Reference mdpi.comnih.gov scholarsresearchlibrary.com

Role of Reference Standards in the Analytical Quantification and Characterization of Impurity A

Reference standards are highly purified compounds that are essential for the accurate and validatable analysis of pharmaceutical impurities. For Rupatadine Fumarate Impurity A [EP], a certified reference standard is indispensable for quality control. synzeal.com The European Pharmacopoeia provides a reference standard for rupatadine fumarate itself, which may contain specified impurities for system suitability tests. sigmaaldrich.comumt.edu.pk

The specific roles of an Impurity A reference standard include:

Peak Identification: The primary use is to unequivocally identify the peak corresponding to Impurity A in a chromatogram. This is done by comparing the retention time of the peak in the sample to that of the injected reference standard under identical conditions. umt.edu.pk

Accurate Quantification: To determine the exact amount of Impurity A present, a calibration curve is generated using the reference standard at several concentration levels. scholarsresearchlibrary.com This allows for the conversion of the peak area from the HPLC analysis into a precise concentration. This process is fundamental for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the impurity. scholarsresearchlibrary.comumt.edu.pk

Method Validation: As per ICH guidelines, analytical methods must be validated for parameters such as accuracy, precision, linearity, and specificity. scholarsresearchlibrary.com The reference standard for Impurity A is used to perform these validation experiments. For example, accuracy is often assessed by spiking a sample with a known amount of the impurity reference standard and calculating the percent recovery. scholarsresearchlibrary.com

Commercially available reference standards for Rupatadine EP Impurity A are supplied with a full Certificate of Analysis (COA), which includes characterization data to confirm its identity and purity, making it suitable for regulatory submissions and routine quality control. synzeal.comsimsonpharma.com

Compound Name Reference

Regulatory and Compendial Perspectives on Rupatadine Fumarate Impurity a Ep

European Pharmacopoeia (EP) Specific Requirements and Monographs

The European Pharmacopoeia (EP) provides a legal and scientific benchmark for pharmacopoeial standards. The monograph for Rupatadine (B1662895) Fumarate (B1241708) outlines the specific tests and limits for impurities, including Impurity A.

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of guidelines to ensure the quality, safety, and efficacy of medicines.

Application of ICH Q3A (Impurities in New Drug Substances) Principles to Rupatadine Fumarate Impurity A

ICH Q3A provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. fda.goveuropa.eufda.gov This guideline is instrumental in defining the thresholds for reporting, identifying, and qualifying impurities. fda.govich.org The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level or levels specified. fda.govich.orgmca.gm

Key ICH Q3A Thresholds:

Reporting Threshold: The level above which an impurity must be reported in the registration application.

Identification Threshold: The level above which an impurity must be identified.

Qualification Threshold: The level above which an impurity must be qualified from a safety perspective.

These thresholds are determined based on the maximum daily dose of the drug substance. For a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg total daily intake (whichever is lower). fda.gov

Consideration of ICH Q3C (Residual Solvents) and Q3D (Elemental Impurities) in Impurity A Context

ICH Q3C (Residual Solvents): This guideline controls residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products. jpionline.org The manufacturing process of rupatadine fumarate must be controlled to ensure that any residual solvents are within acceptable limits.

ICH Q3D (Elemental Impurities): This guideline establishes permitted daily exposures (PDEs) for elemental impurities in drug products. ich.orgkobia.krfda.gov A risk-based approach is used to assess and control these impurities, which can be introduced from raw materials, catalysts, or manufacturing equipment. ich.org

Impurity Qualification Frameworks and Establishing Acceptable Thresholds (Theoretical Basis)

The qualification of an impurity is a critical step to ensure patient safety. mca.gm The process involves gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.govich.orgmca.gm

If the level of an impurity is above the qualification threshold, a pharmaceutical manufacturer has several pathways for qualification:

Demonstrate that the impurity is a significant metabolite in animal and/or human studies. Metabolites are generally considered qualified. fda.govmca.gm

Provide data from existing safety and/or clinical studies. If the impurity was present at or above the proposed level in batches of the new drug substance used in these studies, it is considered qualified. fda.govmca.gm

Utilize data from the scientific literature. Adequate data may be available to support the safety of the impurity. fda.govmca.gm

Conduct additional safety testing. If the above options are not feasible, specific toxicological studies on the impurity or the drug substance containing the impurity may be necessary. fda.govmca.gm

Regulatory Documentation and Reporting Requirements for Impurity A Control

The reporting and documentation of impurities such as Rupatadine fumarate impurity A [EP] are governed by a framework of guidelines developed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and adopted by the European Pharmacopoeia. The primary objective is to ensure that the levels of impurities are controlled within acceptable limits.

For a marketing authorisation application, all information related to the drug substance, including impurity data, is compiled in the Common Technical Document (CTD). The CTD is a standardized format for regulatory submissions. Information on Rupatadine fumarate impurity A [EP] would be located in Module 3, which pertains to Quality.

Specifically, the following sections of the CTD would contain detailed information regarding the control of Impurity A:

S.4.5 Justification of Specification:A rationale for the proposed acceptance criteria for Rupatadine fumarate impurity A [EP] is provided in this section. This justification is based on safety data and the levels of the impurity observed in batches used in non-clinical and clinical studies.

According to ICH Q3A(R2) guidelines, which are implemented by the European Pharmacopoeia, specific thresholds are defined for reporting and identifying impurities. slideshare.netich.org Rupatadine fumarate impurity A [EP] is a specified impurity, meaning it is an identified impurity that is individually listed and limited with a specific acceptance criterion in the drug substance specification.

The general thresholds for reporting and identification are based on the maximum daily dose of the drug substance.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10%0.15%
> 2 g/day0.03%0.05%0.05%

As a specified impurity, Rupatadine fumarate impurity A [EP] is, by definition, identified. The reporting of its level is mandatory in all relevant batches if it is at or above the reporting threshold.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or below the level specified. Since Rupatadine fumarate impurity A [EP] is a specified impurity in the European Pharmacopoeia, it is considered qualified. The acceptance criterion set in a pharmacopoeial monograph is based on safety data and manufacturing experience. For a new drug substance, if the level of an impurity is above the qualification threshold, further safety studies would be required.

The European Pharmacopoeia provides monographs that establish the official standards for the quality of medicines and their ingredients. While the specific acceptance criteria for Rupatadine fumarate impurity A are detailed within the Rupatadine fumarate monograph, this information is proprietary to the European Pharmacopoeia. The general monograph Substances for pharmaceutical use (2034) mandates that all active substances must comply with its requirements, including the control of impurities. europa.eu

In the absence of a specific monograph, or for impurities not listed, the principles of the ICH guidelines are applied to establish appropriate controls. The manufacturer must develop and validate suitable analytical methods to control any new impurity that is not included in an existing monograph.

The following table summarizes the key regulatory and compendial aspects for the control of Rupatadine fumarate impurity A [EP].

AspectRequirementReference
ClassificationSpecified Identified ImpurityEuropean Pharmacopoeia
Reporting in CTDModule 3 (3.2.S.3.2, 3.2.S.4)ICH M4Q
Reporting ThresholdDependent on Maximum Daily Dose (e.g., 0.05% for ≤ 2 g/day)ICH Q3A(R2)
Acceptance CriteriaDefined in the Rupatadine fumarate EP monographEuropean Pharmacopoeia
QualificationConsidered qualified as a specified EP impurityEuropean Pharmacopoeia / ICH Q3A(R2)

Strategies for the Control and Mitigation of Rupatadine Fumarate Impurity a Ep

Process Chemistry Optimization in API Manufacturing for Impurity A Reduction

The formation of Impurity A is intrinsically linked to the synthesis of rupatadine (B1662895). Therefore, optimizing the process chemistry of the API manufacturing is a primary strategy for its control.

Control of Raw Material Purity and Specifications to Limit Impurity A Precursors

The synthesis of rupatadine often involves the use of 5-methyl-3-nicotinic acid or its derivatives. heteroletters.org Impurity A, or a closely related precursor, can be present in these starting materials or formed during their synthesis. Therefore, stringent quality control of raw materials is the first line of defense.

Key Control Measures:

Establishment of Strict Specifications: Setting rigorous acceptance criteria for the purity of starting materials, including specific limits for Impurity A and its precursors.

Supplier Qualification: Thoroughly vetting and qualifying raw material suppliers to ensure consistent quality and a well-characterized impurity profile.

Analytical Testing: Implementing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to screen incoming raw materials for the presence of Impurity A and other related substances. A well-characterized reference material of rupatadine containing Impurity A is crucial for accurate identification and quantification. umt.edu.pk

Optimization of Reaction Conditions and Solvent Selection to Suppress Impurity A Formation

The conditions under which the chemical reactions for rupatadine synthesis are carried out can significantly influence the formation of Impurity A. Careful optimization of these parameters is essential.

Table 1: Optimization of Reaction Parameters

ParameterObjectiveExample of Optimization
Temperature Minimize side reactions leading to Impurity A.Conducting the N-alkylation step at a controlled, lower temperature to reduce the rate of impurity formation relative to the desired product formation.
Reaction Time Ensure complete reaction of starting materials without promoting degradation or side product formation.Monitoring the reaction progress using in-process controls (e.g., HPLC) to determine the optimal reaction endpoint.
Base Select a base that facilitates the desired reaction without promoting the formation of Impurity A.In the N-alkylation of desloratadine (B1670295), using a non-nucleophilic base to prevent unwanted side reactions with the chloromethyl group of the alkylating agent. heteroletters.org
Solvent Choose a solvent system that enhances the solubility of reactants and products while discouraging impurity formation.Utilizing a solvent like toluene (B28343) for the N-alkylation step can be effective. heteroletters.org

Chromatographic and Non-Chromatographic Purification Strategies for Impurity A Removal

Even with optimized process chemistry, some level of Impurity A may still be present in the crude rupatadine fumarate (B1241708). Therefore, effective purification strategies are necessary to reduce its concentration to acceptable levels.

Chromatographic Methods:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating impurities from the API. Several RP-HPLC methods have been developed for the determination of rupatadine and its related substances, including Impurity A. nih.govnih.gov These methods typically utilize a C8 or C18 column and a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). umt.edu.pknih.gov The use of a photodiode array (PDA) detector allows for the specific detection and quantification of Impurity A. nih.gov

Non-Chromatographic Methods:

Recrystallization: This is a common and effective method for purifying solid compounds. By carefully selecting a solvent or solvent system in which rupatadine fumarate has high solubility at elevated temperatures and low solubility at lower temperatures, while Impurity A remains in the mother liquor, significant purification can be achieved.

Extraction: Liquid-liquid extraction can be employed to remove impurities based on their differential solubility in immiscible solvents.

Stability Study Design and Predictive Modeling for Impurity A Formation

Impurity A may not only be a process-related impurity but can also arise from the degradation of rupatadine fumarate over time. Therefore, comprehensive stability studies are crucial.

Design of Accelerated and Long-Term Stability Studies for Impurity A Monitoring

Stability studies are performed under controlled conditions to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors.

Table 2: Stability Study Conditions for Rupatadine Fumarate

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or proposed re-test period)To establish the re-test period or shelf life under recommended storage conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo accelerate the degradation and changes in the drug substance to predict its shelf life.

During these studies, samples are periodically withdrawn and analyzed using a validated stability-indicating analytical method, such as RP-HPLC, to monitor the levels of Impurity A and other degradation products. nih.govscholarsresearchlibrary.com

Role of Stress Testing Protocols in Proactive Impurity A Identification and Prediction

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used in accelerated stability studies. This helps to identify potential degradation products and pathways.

Common Stress Conditions:

Acidic and Basic Hydrolysis: Rupatadine has been shown to degrade slightly under acidic and basic conditions. nih.gov Studies have involved exposure to 1.0 N HCl and 1.0 N NaOH at elevated temperatures. scholarsresearchlibrary.com

Oxidative Degradation: Significant degradation of rupatadine has been observed under oxidative stress, for instance, when treated with hydrogen peroxide. nih.govnih.gov This is a critical stress condition to evaluate as it can lead to the formation of various degradation products.

Thermal Degradation: Exposing the drug substance to high temperatures (e.g., 105°C) helps to assess its thermal stability. scholarsresearchlibrary.com

Photolytic Degradation: Exposure to UV light is performed to determine the drug's sensitivity to light. scholarsresearchlibrary.com

By analyzing the degradation products formed under these stress conditions, it is possible to proactively identify potential impurities, including those that might not be formed during routine manufacturing or long-term storage. This information is invaluable for developing robust control strategies and ensuring the long-term quality of rupatadine fumarate.

Implementation of In-Process Control (IPC) Methodologies for Impurity A Monitoring during Manufacturing

In-process controls (IPCs) are crucial for monitoring the manufacturing process of Rupatadine fumarate in real-time, allowing for timely adjustments to ensure the final product meets the required quality standards. The primary goal of IPCs for Impurity A is to detect its presence and concentration at critical stages of the synthesis, preventing its propagation in downstream steps.

A robust IPC strategy for Impurity A relies heavily on validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.net A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate Impurity A from the main Rupatadine peak and other related substances. pharmtech.com

Key Parameters of a Validated RP-HPLC Method for Impurity A Monitoring:

A typical RP-HPLC method for monitoring Impurity A would be validated for specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines. scholarsresearchlibrary.com The specificity of the method ensures that the peak corresponding to Impurity A is free from interference from other components in the sample matrix. scholarsresearchlibrary.com

Table 1: Illustrative Parameters for an In-Process RP-HPLC Method for Rupatadine Fumarate Impurity A

ParameterSpecificationPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides good separation of Rupatadine and its impurities.
Mobile Phase Gradient mixture of acetate (B1210297) buffer and methanolEnables effective elution and separation of compounds with different polarities.
Flow Rate 1.0 mL/minEnsures optimal separation and run time.
Detection Wavelength 245-264 nmProvides good UV absorbance for both Rupatadine and Impurity A. pharmtech.comscholarsresearchlibrary.com
Column Temperature 30-50°CControls the efficiency and selectivity of the separation. pharmtech.com
Limit of Quantification (LOQ) ≤ 0.05%Allows for the detection of the impurity at or below the required reporting threshold. nih.gov

This table is for illustrative purposes and specific parameters may vary based on the exact method development.

The implementation of such an IPC method allows for the monitoring of Impurity A levels at various stages, such as after the condensation reaction where the formation of similar "dimer" and "quaternary" impurities has been reported. google.com If the level of Impurity A exceeds a predefined limit at any stage, the process can be halted, and corrective actions can be taken, such as purification of the intermediate before proceeding to the next step.

Application of Quality by Design (QbD) Principles to Impurity A Control

Quality by Design (QbD) is a systematic approach to drug development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov Applying QbD principles to the synthesis of Rupatadine fumarate provides a robust framework for proactively controlling the formation of Impurity A.

The core elements of a QbD approach for Impurity A control include:

Defining the Quality Target Product Profile (QTPP): This involves defining the desired quality attributes of the final Rupatadine fumarate product, with a specific limit for Impurity A.

Identifying Critical Quality Attributes (CQAs): The level of Impurity A is a CQA as it has the potential to affect the quality and safety of the drug product. pqri.org

Risk Assessment: This involves identifying and evaluating the process parameters that could impact the formation of Impurity A. pqri.org Tools like Failure Mode and Effects Analysis (FMEA) or Ishikawa (fishbone) diagrams can be used to map potential causes of impurity formation.

Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple process parameters on the formation of Impurity A. mdpi.com This allows for the identification of Critical Process Parameters (CPPs).

Developing a Control Strategy: Based on the understanding gained from risk assessment and DoE, a control strategy is developed to ensure that the process consistently produces Rupatadine fumarate with the desired quality. This includes defining the design space, which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Critical Process Parameters (CPPs) and their Impact on Impurity A Formation:

Based on the known synthesis of Rupatadine, several process parameters can be identified as potentially critical for the formation of Impurity A. google.com

Table 2: Potential Critical Process Parameters (CPPs) in Rupatadine Synthesis and their Link to Impurity A Formation

Critical Process Parameter (CPP)Potential Impact on Impurity A FormationRationale
Temperature of Condensation Reaction Higher temperatures may increase the rate of side reactions leading to impurity formation.The formation of structurally similar impurities is often temperature-dependent. pharmtech.com
Molar Ratio of Reactants An excess of certain reactants could lead to the formation of by-products, including Impurity A.Stoichiometry is crucial in minimizing the formation of unwanted side products. pharmtech.com
Reaction Time Prolonged reaction times might lead to the degradation of the product or the formation of further impurities.Monitoring the reaction progress is essential to stop it at the optimal point.
Type and Amount of Base/Catalyst The choice of base or catalyst can significantly influence the reaction pathway and the impurity profile.Different catalysts can have different selectivities, impacting the formation of specific impurities.
Purification Method The efficiency of the purification step is critical in removing any formed Impurity A.Due to structural similarities, some impurities may be difficult to remove. google.com

This table presents a hypothetical risk assessment and the actual CPPs would need to be confirmed through experimental studies like DoE.

By systematically studying these parameters through DoE, a design space for the Rupatadine synthesis process can be established. Operating within this design space ensures that the level of Impurity A is consistently controlled below the specified limit. The control strategy would also incorporate the IPC methods discussed in the previous section to monitor the process in real-time. This proactive approach, rooted in deep process understanding, is the cornerstone of modern pharmaceutical manufacturing and is essential for ensuring the quality and safety of medicines like Rupatadine fumarate.

Emerging Research Directions and Methodological Advancements in Impurity Analysis and Control

Computational Chemistry and In Silico Modeling for Impurity A Prediction and Pathway Analysis

Computational tools are increasingly employed to anticipate the formation of impurities and assess their potential risks, thereby guiding process development and control strategies.

Molecular modeling and quantum chemical calculations offer mechanistic insights into how impurities like Rupatadine (B1662895) Impurity A might form. nih.gov By simulating reaction conditions and molecular interactions, these models can predict potential reaction and degradation pathways. For instance, computational approaches can assess the reactivity of different sites on the Rupatadine molecule, identifying which are most susceptible to degradation or side reactions that could lead to the formation of Impurity A. This predictive capability allows chemists to proactively modify synthetic routes or storage conditions to minimize the generation of this impurity. Studies on related compounds have demonstrated the power of these in silico methods in understanding degradation mechanisms, such as predicting the likelihood of oxidation or hydrolysis under various stress conditions. nih.govnih.gov

In silico toxicology provides a rapid, cost-effective, and ethically sustainable alternative to traditional animal testing for assessing the potential risks associated with pharmaceutical impurities. gradientcorp.com This multidisciplinary approach uses computational programs to forecast the effects of a chemical on biological systems. gradientcorp.comresearchgate.net For Rupatadine Impurity A, various computational models can be used to predict its toxicological profile.

Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable, using data from structurally similar compounds to predict properties like mutagenicity, carcinogenicity, and other toxicological endpoints. inotiv.comtoxicology.org The process involves identifying structural alerts within the Impurity A molecule that are associated with known toxic effects. inotiv.com This allows for an early-stage risk assessment, helping to establish safe limits for the impurity in the final drug product and guiding the development of control strategies as mandated by regulatory guidelines. toxicology.org

Table 1: Computational Tools in Predictive Toxicology for Impurity Assessment

Tool/Methodology Application for Impurity A Potential Insights
QSAR Models Predict toxicological endpoints based on chemical structure. Genotoxicity, carcinogenicity, skin sensitization, etc.
Expert Rule-Based Systems Identify structural fragments associated with toxicity. Potential for specific types of toxicity based on known alerts.
Read-Across Extrapolate toxicity data from structurally similar compounds. Fills data gaps when direct experimental data is unavailable.

| Pathway-Based Toxicology | Analyze interactions with biological pathways (e.g., AOPs). | Mechanistic understanding of how the impurity might cause harm. |

Green Chemistry Principles and Sustainable Approaches in Minimizing Impurity A Formation

The application of green chemistry principles to pharmaceutical manufacturing aims to reduce environmental impact by minimizing waste and using less hazardous substances. unibo.itnih.gov These principles can be strategically applied to the synthesis of Rupatadine to control the formation of Impurity A.

Key green chemistry strategies include:

Waste Prevention: Designing synthetic processes that maximize the incorporation of all materials into the final product, thereby reducing the generation of byproducts like Impurity A. nih.gov

Safer Solvents and Auxiliaries: Selecting solvents and reagents that are less toxic and have a smaller environmental footprint. For Rupatadine analysis, a green micellar liquid chromatography method has been developed, replacing traditional organic solvents with a micellar mobile phase, showcasing a move towards greener analytical practices. nih.govresearchgate.net

Catalysis: Utilizing catalytic reagents over stoichiometric ones can lead to cleaner reactions with higher selectivity, potentially preventing the side reactions that form Impurity A.

Reduction of Derivatives: Minimizing the use of temporary modifying groups in the synthesis can shorten the synthetic route, reduce waste, and decrease the opportunities for impurity formation. nih.gov

By optimizing the reaction conditions—such as temperature, pH, and choice of base—in the N-alkylation step of Desloratadine (B1670295) during Rupatadine synthesis, the formation of Impurity A can be significantly minimized. google.com Adopting metrics like Process Mass Intensity (PMI), which quantifies the total mass of materials used to produce a certain mass of the active pharmaceutical ingredient (API), helps in evaluating and improving the sustainability of the manufacturing process. rsc.org

Novel Analytical Technologies for Enhanced Impurity A Detection and Characterization

The accurate detection and characterization of impurities at trace levels require highly sensitive and specific analytical techniques. Advances in chromatography and mass spectrometry are pivotal in the analysis of Rupatadine Impurity A.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for the identification and quantification of pharmaceutical impurities. For the specific identification of Rupatadine Impurity A, an HRMS instrument using electrospray ionization (ESI) in positive ion mode would be employed. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental composition.

Given the molecular formula of Rupatadine Impurity A (C₃₀H₃₀ClN₃O₄), its expected monoisotopic mass can be precisely calculated. analyticachemie.in The HRMS instrument can measure this mass with high accuracy, distinguishing it from other components in the sample. Furthermore, tandem mass spectrometry (MS/MS) can be used to generate a unique fragmentation pattern by subjecting the parent ion to collision-induced dissociation (CID). This fragment ion spectrum acts as a chemical "fingerprint," enabling unambiguous structural confirmation, even at the trace levels required by regulatory bodies.

In complex pharmaceutical samples, impurities can sometimes co-elute with the main API peak or with other impurities in a standard one-dimensional LC (1D-LC) separation. chromatographyonline.com Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced resolving power by combining two different chromatographic columns with orthogonal separation mechanisms in a single analysis. chromatographyonline.com

In a multi-heartcutting 2D-LC setup, fractions from the first dimension (e.g., a standard C18 column) that contain peaks of interest, such as the region where Impurity A elutes, are automatically transferred to a second-dimension column with a different selectivity. nih.gov This approach can resolve hidden impurities that might be masked by the main Rupatadine peak. chromatographyonline.comnih.gov This enhanced separation capability is crucial for developing robust, stability-indicating analytical methods and ensuring that all impurities are accurately quantified without interference.

Table 2: Comparison of Advanced Analytical Techniques for Impurity A Analysis

Technique Principle Advantage for Impurity A Analysis
LC-HRMS Separates compounds by chromatography and detects them based on highly accurate mass-to-charge ratio. Provides definitive identification and structural information through exact mass and fragmentation patterns. turkjps.org

| 2D-LC | Utilizes two independent separation stages with different selectivities (e.g., RP x HILIC). | Resolves co-eluting peaks, increasing separation power and revealing hidden impurities. nih.gov |

Application of Data Science, Machine Learning, and Chemometrics in Impurity Profiling and Trend Analysis

The analytical scrutiny of pharmaceutical impurities, such as Rupatadine fumarate (B1241708) impurity A [EP], is increasingly leveraging the capabilities of data science, machine learning, and chemometrics. These advanced computational and statistical approaches offer powerful tools for not only identifying and quantifying impurities but also for predicting their formation and understanding their behavior over time. By harnessing complex datasets generated during drug development and manufacturing, these methodologies facilitate a more proactive and predictive approach to impurity control.

At its core, the application of these computational tools in impurity profiling involves the systematic analysis of large and multidimensional datasets to extract meaningful patterns and insights that might not be apparent through traditional data analysis methods. This data-driven approach is instrumental in building a comprehensive understanding of impurity profiles, which is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

Data Science in Impurity Profiling

Data science combines elements of statistics, computer science, and domain-specific knowledge to analyze and interpret complex data. In the context of Rupatadine fumarate impurity A, data science principles can be applied to integrate and analyze data from various sources, including:

Chromatographic Data: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems generate vast amounts of data. Data science techniques can be used to process this data for peak detection, resolution, and quantification of Impurity A.

Spectroscopic Data: Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide structural information about impurities. Data science algorithms can aid in the interpretation of these complex spectra for the confirmation of the Impurity A structure.

Process Parameters: Data from the manufacturing process, such as reaction temperature, pH, and raw material attributes, can be correlated with the levels of Impurity A to identify critical process parameters that influence its formation.

By creating a centralized data repository and applying data mining techniques, it is possible to uncover correlations between manufacturing process variables and the prevalence of Rupatadine fumarate impurity A.

Machine Learning for Predictive Impurity Analysis

Machine learning (ML), a subset of artificial intelligence, enables computer systems to learn from data and make predictions without being explicitly programmed. In the analysis of Rupatadine fumarate impurity A, machine learning models can be developed for several predictive tasks:

Prediction of Impurity Formation: ML algorithms can be trained on historical batch data to predict the likelihood of Impurity A formation under different manufacturing conditions. This allows for proactive adjustments to the process to minimize its occurrence.

Classification of Impurity Profiles: Machine learning models can be used to classify batches of Rupatadine fumarate based on their impurity profiles, identifying typical and atypical patterns that may indicate a process deviation.

Trend Analysis: By analyzing stability data over time, ML models can predict the degradation pathways of Rupatadine and forecast the rate of formation of Impurity A under various storage conditions.

For instance, a supervised learning model could be trained using the data presented in the table below to predict the level of Impurity A based on specific process parameters.

Batch IDReaction Temperature (°C)pHStarting Material Purity (%)Rupatadine fumarate impurity A [EP] (%)
RUP-001605.599.80.08
RUP-002655.799.50.12
RUP-003585.499.90.05
RUP-004625.699.70.09
RUP-005685.899.40.15

Chemometrics in Chromatographic Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of impurity profiling of Rupatadine fumarate, chemometric tools are particularly useful for analyzing complex chromatographic data.

Multivariate Data Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze entire chromatograms as single data points. This allows for the identification of subtle variations in the impurity profile that might be missed by simply comparing the peak areas of known impurities.

Design of Experiments (DoE): Chemometric principles are integral to DoE, which can be used to systematically optimize chromatographic methods for the separation of Rupatadine and its impurities, including Impurity A.

The following table illustrates how chemometric analysis of chromatographic data could reveal trends in impurity levels across different batches, potentially linking them to specific process changes.

Batch NumberRetention Time of Impurity A (min)Peak Area of Impurity AProcess Change
B-1014.251250None
B-1024.261300None
B-1034.241800New supplier of starting material
B-1044.251750New supplier of starting material
B-1054.261280Reverted to original supplier

By applying chemometric models to such data, a deeper understanding of the factors influencing the impurity profile can be achieved, leading to more robust manufacturing processes and higher quality final products.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for the structural elucidation of Rupatadine fumarate impurity A [EP]?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify functional groups by analyzing absorption bands in the 400–4000 cm⁻¹ range. Cross-validate with ¹H-Nuclear Magnetic Resonance (¹H-NMR) to confirm molecular structure and hydrogen environments, particularly focusing on peaks corresponding to aromatic protons or alkyl chains. Mass spectrometry (MS) can further confirm molecular weight and fragmentation patterns .
  • Example : In synthesis studies, FTIR and ¹H-NMR were used to distinguish impurity A from the parent compound by identifying shifts in carbonyl or amine-related peaks .

Q. How can differential scanning calorimetry (DSC) detect interactions between Rupatadine fumarate and impurity A?

  • Methodology : Perform DSC under nitrogen flow (10 mL/min) with a heating rate of 10°C/min. Compare thermograms of pure Rupatadine fumarate (melting endotherm at 215°C) with samples containing impurity A. New peaks or shifts in melting points (e.g., 166°C in physical mixtures) indicate incompatibility or interactions .
  • Data Interpretation : Absence of exothermic peaks in mixtures suggests no degradation, while overlapping endotherms may signal co-crystallization .

Q. What are the common synthetic pathways leading to impurity A formation?

  • Methodology : Trace impurity formation to specific steps in the synthesis of Rupatadine fumarate, such as incomplete esterification, side reactions during alkylation, or inadequate purification after salification with fumaric acid. Monitor intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
  • Case Study : A 46.4% yield synthesis route identified chlorination and alkylation as critical steps requiring strict temperature control to minimize byproducts .

Advanced Research Questions

Q. How can co-elution challenges between impurity A and desloratadine in HPLC be resolved?

  • Methodology : Optimize chromatographic conditions using a Design of Experiments (DoE) approach. Variables include mobile phase pH (e.g., phosphate buffer at pH 3.5), column type (C18 with 5 µm particle size), and gradient elution (acetonitrile:buffer from 30:70 to 70:30 over 20 minutes). Validate specificity using spiked samples and forced degradation studies .
  • Example : A green micellar HPLC method achieved baseline separation of impurity A and desloratadine using a 0.1 M sodium dodecyl sulfate micellar mobile phase .

Q. What experimental design is optimal for forced degradation studies of impurity A under oxidative conditions?

  • Methodology : Subject impurity A to accelerated oxidative stress using 3% H₂O₂ at 60°C for 24 hours. Monitor degradation kinetics via UV-spectrophotometry or LC-MS. Use Arrhenius plots to extrapolate degradation rates at room temperature. Identify secondary impurities via MS/MS fragmentation .
  • Data Analysis : A first-order kinetic model was applied to oxidative degradation, revealing a half-life of 8.2 hours under stressed conditions .

Q. How can Quality by Design (QbD) principles improve impurity-specific method validation?

  • Methodology : Define the Analytical Target Profile (ATP) for impurity A, specifying detection limits (e.g., ≤0.1% w/w) and robustness criteria. Use risk assessment tools (e.g., Ishikawa diagrams) to prioritize variables like column temperature (±2°C) and flow rate (±0.1 mL/min). Validate using ICH Q2(R1) guidelines for linearity (R² > 0.999), precision (%RSD < 2), and accuracy (98–102% recovery) .
  • Case Study : A QbD-driven dissolution test for Rupatadine tablets optimized paddle speed (50 rpm) and medium (pH 6.8 phosphate buffer) to ensure discriminatory power for impurity detection .

Contradictions and Limitations in Current Evidence

  • DSC Interpretation : While attributes a 166°C peak to physical mixtures, this could overlap with impurity-related thermal events, necessitating complementary techniques like X-ray diffraction .
  • Synthesis Yield vs. Purity : reports a 46.4% synthesis yield but does not quantify impurity A, highlighting the need for in-process control strategies during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rupatadine fumarate impurity A [EP]
Reactant of Route 2
Rupatadine fumarate impurity A [EP]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。